molecular formula C15H9FO2 B074384 6-Fluoroflavone CAS No. 1218-82-2

6-Fluoroflavone

Cat. No.: B074384
CAS No.: 1218-82-2
M. Wt: 240.23 g/mol
InChI Key: OUYOSBQKQPUNJK-UHFFFAOYSA-N
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Description

6-Fluoroflavone is a useful research compound. Its molecular formula is C15H9FO2 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

6-Fluoroflavone primarily targets Aurora Kinase B , a member of the serine kinase family . Aurora Kinase B plays an essential role in cell division, participating in mitosis and chromatid segregation . Overexpression, polymorphism, and splicing variants in the protein can lead to tumorigenesis, resulting in cancer .

Mode of Action

This compound interacts with Aurora Kinase B through a process known as molecular docking . The compound binds to Aurora Kinase B, resulting in changes in the protein’s function . The best-docked molecule of this compound, specifically 6-Fluoro, 3’-Hydroxyflavone, has demonstrated the highest binding affinity scores among all the filtered analogs .

Biochemical Pathways

The biochemical pathways influenced by this compound are related to its interaction with Aurora Kinase B . Aurora Kinase B is involved in various steps of mitosis, including mitotic entry, chromosomal condensation, spindle assembly, and cytokinesis . By interacting with Aurora Kinase B, this compound can potentially affect these processes and their downstream effects .

Pharmacokinetics

The compound’s interaction with aurora kinase b suggests that it may have good bioavailability .

Result of Action

The interaction of this compound with Aurora Kinase B results in changes in the protein’s function, potentially affecting cell division processes . This could have implications for the treatment of diseases such as cancer, where abnormal cell division is a key characteristic .

Properties

IUPAC Name

6-fluoro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOSBQKQPUNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294001
Record name 6-Fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-82-2
Record name 1218-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What enzymes have been shown to be inhibited by 6-Fluoroflavone and how potent is this inhibition?

A1: Research has identified this compound as a potent inhibitor of several enzymes. One study demonstrated its significant inhibitory effect on lactoperoxidase (LPO), an enzyme found in milk, saliva, and tears, with a Ki value of 0.023 μM []. Another study highlighted its activity against polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, though its Ki value of 16.1 µM against potato PPO suggests a less potent inhibition compared to other tested flavonoids like myricetin [, ].

Q2: What structural features of this compound contribute to its inhibitory activity?

A2: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, comparisons with other flavonoids offer some insights. The presence of a fluorine atom at the 6th position appears to be significant for its interaction with LPO, as it exhibits a much lower Ki value compared to other tested flavonoids []. Further research is needed to fully elucidate the SAR and determine the impact of the fluorine atom on binding affinity and inhibitory potency for different enzymes.

Q3: Beyond enzyme inhibition, has this compound demonstrated any synergistic effects with existing antibacterial agents?

A3: Interestingly, while this compound itself may not be a potent antibacterial agent, one study revealed its ability to enhance the bactericidal activity of penicillin. When combined with penicillin, this compound completely inhibited the growth of Klebsiella pneumoniae and Escherichia coli []. This finding suggests a potential for this compound as an adjuvant to existing antibiotics, possibly by targeting bacterial resistance mechanisms.

Q4: What are the potential applications of this compound based on its observed bioactivity?

A4: The research suggests several potential applications for this compound:

  • Food Preservation: Its inhibitory effect on PPO indicates its potential use as an anti-browning agent in the food industry to preserve the freshness and visual appeal of fruits and vegetables [].
  • Antibacterial Adjuvant: The synergistic effect observed with penicillin highlights its potential as an adjuvant therapy to combat bacterial infections, potentially mitigating antibiotic resistance [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.